molecular formula C9H8N2O2S B1481481 6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098088-13-0

6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481481
CAS No.: 2098088-13-0
M. Wt: 208.24 g/mol
InChI Key: WBADLUHYCLJQNA-UHFFFAOYSA-N
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Description

The compound “6-(thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of an appropriate precursor with a nucleophile .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiophene rings. The exact structure would depend on the positions of the various substituents on these rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely involve the functional groups present in the molecule. For example, the carbonyl groups in the pyrimidine ring could potentially undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carbonyl groups could potentially make the compound polar .

Scientific Research Applications

Structure-Activity Relationship and Synthesis

Pyrimidine derivatives have been extensively studied for their structure-activity relationships (SARs), which are crucial for the rational design of new inhibitors targeting various enzymes. A comprehensive review highlights the anti-inflammatory activities and SARs of pyrimidine derivatives, indicating their potential as anti-inflammatory agents. The synthesis of these compounds employs various methods, including the use of hybrid catalysts for developing substituted pyrimidine scaffolds, showcasing their versatility in medicinal chemistry applications (Rashid et al., 2021). Furthermore, the importance of heteroaryl substituents, such as thiophenes, in medicinal chemistry has been reviewed, demonstrating their impact on enhancing the biological activities of pyrimidine nucleobases and nucleosides (Ostrowski, 2022).

Optoelectronic Applications

Pyrimidine derivatives also find applications in optoelectronic materials due to their luminescent properties. A detailed review on functionalized quinazolines and pyrimidines highlights their significance in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. The incorporation of pyrimidine fragments into π-extended conjugated systems significantly enhances electroluminescent properties, making them valuable for advanced optoelectronic applications (Lipunova et al., 2018).

Biological and Pharmacological Effects

The pharmacological activities of pyrimidine derivatives cover a wide spectrum, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This diversity makes the pyrimidine core a promising scaffold for the development of new biologically active compounds (Chiriapkin, 2022). Additionally, pyrimidine-based compounds have been explored as potential anti-Alzheimer's agents, underscoring the versatility of this scaffold in addressing various neurological disorders (Das et al., 2021).

Sensing and Detection Applications

Pyrimidine derivatives serve as exquisite sensing materials for detecting metal ions due to their ability to form coordination and hydrogen bonds. A comprehensive anthology of literature emphasizes their application as optical sensors for Zn(II) ions, showcasing the adaptability of pyrimidine scaffolds in environmental, agricultural, and biological sensing applications (Jindal & Kaur, 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors such as its reactivity, toxicity, and the conditions under which it’s handled .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use as a pharmaceutical drug or as a chemical intermediate .

Biochemical Analysis

Biochemical Properties

6-(Thiophen-3-ylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. For instance, the thiophene ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site, while the pyrimidine ring can form hydrogen bonds with amino acid side chains .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways. This compound can modulate gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, influencing the transcription and translation processes. The compound also acts as an enzyme inhibitor, particularly targeting kinases and oxidoreductases. By binding to the active sites of these enzymes, it can prevent substrate binding and subsequent catalytic activity. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance certain physiological functions. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound can also affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. The compound’s distribution within tissues is influenced by its affinity for binding proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in regulating gene expression and enzyme activity .

Properties

IUPAC Name

6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-4-7(10-9(13)11-8)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBADLUHYCLJQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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